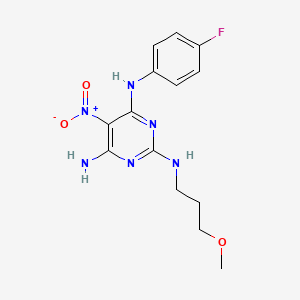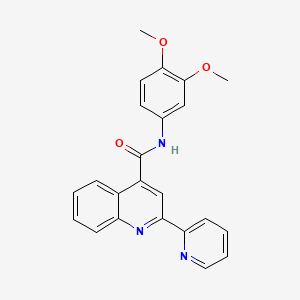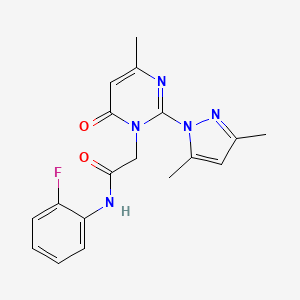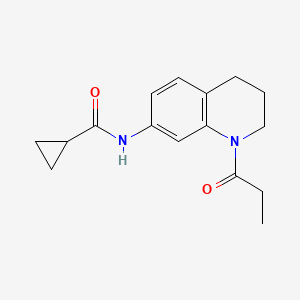![molecular formula C26H30N4O2 B14972244 5'-Ethyl-N-(2-methoxyphenyl)-7'-methyl-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-A]quinoxaline]-1-carboxamide CAS No. 933244-59-8](/img/structure/B14972244.png)
5'-Ethyl-N-(2-methoxyphenyl)-7'-methyl-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-A]quinoxaline]-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-Ethyl-N-(2-methoxyphenyl)-7’-methyl-5’H-spiro[piperidine-4,4’-pyrrolo[1,2-A]quinoxaline]-1-carboxamide is a complex organic compound belonging to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Ethyl-N-(2-methoxyphenyl)-7’-methyl-5’H-spiro[piperidine-4,4’-pyrrolo[1,2-A]quinoxaline]-1-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of organoboron reagents and palladium catalysts under mild conditions . Another method involves the cyclization of quinoline derivatives with various enones, which can be catalyzed by transition metals or under metal-free conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, the selection of reagents and catalysts would be tailored to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
5’-Ethyl-N-(2-methoxyphenyl)-7’-methyl-5’H-spiro[piperidine-4,4’-pyrrolo[1,2-A]quinoxaline]-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, such as anticancer or antimicrobial agents.
Mécanisme D'action
The mechanism of action of 5’-Ethyl-N-(2-methoxyphenyl)-7’-methyl-5’H-spiro[piperidine-4,4’-pyrrolo[1,2-A]quinoxaline]-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as cell cycle arrest, apoptosis, or inhibition of microbial growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolo[1,2-a]quinoline derivatives: These compounds share a similar core structure and exhibit diverse biological activities.
Pyrrolo[1,2-a]pyrazines:
Quinoxaline derivatives: These compounds are known for their pharmacological properties and are used in various therapeutic applications.
Uniqueness
5’-Ethyl-N-(2-methoxyphenyl)-7’-methyl-5’H-spiro[piperidine-4,4’-pyrrolo[1,2-A]quinoxaline]-1-carboxamide is unique due to its spiro linkage, which imparts distinct structural and functional properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Numéro CAS |
933244-59-8 |
|---|---|
Formule moléculaire |
C26H30N4O2 |
Poids moléculaire |
430.5 g/mol |
Nom IUPAC |
5'-ethyl-N-(2-methoxyphenyl)-7'-methylspiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]-1-carboxamide |
InChI |
InChI=1S/C26H30N4O2/c1-4-30-22-18-19(2)11-12-21(22)29-15-7-10-24(29)26(30)13-16-28(17-14-26)25(31)27-20-8-5-6-9-23(20)32-3/h5-12,15,18H,4,13-14,16-17H2,1-3H3,(H,27,31) |
Clé InChI |
LKRAKEOXJMZSJA-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(C=CC(=C2)C)N3C=CC=C3C14CCN(CC4)C(=O)NC5=CC=CC=C5OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[4-(3-methoxybenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyridazin-3-amine](/img/structure/B14972167.png)
![N-(3-fluorophenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B14972168.png)
![N-(4-acetylphenyl)-2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B14972174.png)
![N-(2-chlorophenyl)-7-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14972181.png)

![3-[(4-methoxyphenyl)methyl]-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14972189.png)
![N-(3,5-dichlorophenyl)-2-{[6-(4-methoxybenzyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide](/img/structure/B14972193.png)


![5-{[(2-Fluorophenyl)carbonyl]amino}-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B14972217.png)


![6-(4-fluorophenyl)-3-[(4-methoxyphenyl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14972226.png)

